N-isopropyl-N'-(2-thienylmethyl)thiourea
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Overview
Description
N-isopropyl-N’-(2-thienylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of an isopropyl group and a thienylmethyl group attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropyl-N’-(2-thienylmethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of isothiocyanates with amines. For instance, the synthesis can be achieved by reacting isopropylamine with 2-thienylmethyl isothiocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .
Industrial Production Methods
Industrial production of N-isopropyl-N’-(2-thienylmethyl)thiourea may involve similar synthetic routes but on a larger scale. The process would include the use of appropriate solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-N’-(2-thienylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-isopropyl-N’-(2-thienylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other thiourea derivatives.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-N’-(2-thienylmethyl)thiourea involves its interaction with various molecular targets. Thioureas are known to inhibit certain enzymes by binding to their active sites. The sulfur atom in the thiourea moiety can form strong interactions with metal ions in the enzyme’s active site, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diisopropylthiourea: Similar structure but with two isopropyl groups instead of one isopropyl and one thienylmethyl group.
N,N’-Dimethylthiourea: Contains two methyl groups instead of isopropyl and thienylmethyl groups.
N,N’-Diphenylthiourea: Contains two phenyl groups instead of isopropyl and thienylmethyl groups.
Uniqueness
N-isopropyl-N’-(2-thienylmethyl)thiourea is unique due to the presence of the thienylmethyl group, which imparts specific chemical and biological properties. The thienylmethyl group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-propan-2-yl-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGCQKQIMSFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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